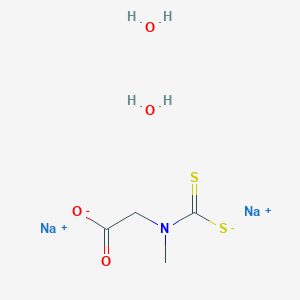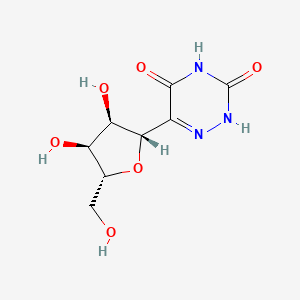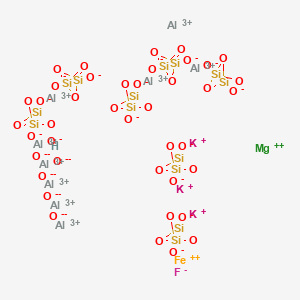
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is a chemical compound with the molecular formula C₄H₅NNa₂O₂S₂·2H₂O. It is known for its ability to form stable complexes with iron and nitric oxide, making it a valuable reagent in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate involves the reaction of sarcosine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then crystallized as a dihydrate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with iron and nitric oxide.
Oxidation: Can be oxidized to form disulfides.
Substitution: Reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Iron (II) sulfate: Used to form iron complexes.
Nitric oxide: Reacts to form nitric oxide complexes.
Oxidizing agents: Used in oxidation reactions.
Major Products
Iron complexes: Formed with iron (II) sulfate.
Nitric oxide complexes: Formed with nitric oxide.
Disulfides: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is widely used in scientific research due to its ability to form stable complexes with iron and nitric oxide. Some of its applications include:
Biochemical Research: Used as a spin-trapping reagent for nitric oxide detection.
Medical Research: Investigated for its potential in imaging nitric oxide in biological systems.
Industrial Applications: Used in the synthesis of other chemical compounds.
Wirkmechanismus
The compound exerts its effects by forming stable complexes with iron and nitric oxide. The iron complex, N-(dithiocarboxy)sarcosine iron (II), has a high affinity for nitric oxide, allowing it to trap and stabilize nitric oxide in biological systems . This mechanism is crucial for its use in nitric oxide detection and imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyldithiocarbamate: Another dithiocarbamate compound used for nitric oxide detection.
Ammonium dithiocarbamate: Similar in structure but more toxic compared to the disodium salt.
Uniqueness
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is unique due to its high water solubility and lower toxicity compared to other dithiocarbamate compounds. Its ability to form stable complexes with iron and nitric oxide makes it particularly valuable in biochemical and medical research .
Eigenschaften
IUPAC Name |
disodium;2-[methyl(sulfidocarbothioyl)amino]acetate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2Na.2H2O/c1-5(4(8)9)2-3(6)7;;;;/h2H2,1H3,(H,6,7)(H,8,9);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCXTRTAVRJGB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNa2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B577156.png)
![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)
![(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577159.png)

![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)

